1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one
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Overview
Description
1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with the pyrazole intermediate.
Attachment of the morpholine ring: The morpholine ring is then attached to the intermediate compound through nucleophilic substitution.
Final assembly: The final compound is assembled by linking the phenoxy and ethanone groups through etherification and acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one can be compared with other similar compounds, such as:
BAY 59-7939 (Rivaroxaban): A direct factor Xa inhibitor with a similar thiophene and morpholine structure, used as an anticoagulant.
Morpholino Thiophenes: Compounds with morpholine and thiophene rings, studied for their potential as Mycobacterium tuberculosis inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c30-25(28-12-14-32-15-13-28)18-33-21-10-8-19(9-11-21)22-17-23(20-5-2-1-3-6-20)29(27-22)26(31)24-7-4-16-34-24/h1-11,16,23H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAWCMMEYMRKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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